Tetrachloropentane

Beschreibung

Significance of Polyhalogenated Alkanes in Contemporary Chemical Research

Polyhalogenated alkanes, the chemical class to which tetrachloropentane belongs, are compounds containing multiple halogen atoms. osc.edu These compounds are significant in various areas of chemical research:

Model Systems for Photochemistry: Due to their relatively simple structures and easily alterable carbon-halogen bonds, polyhalogenated alkanes serve as valuable model systems for studying molecular dynamics in excited electronic states. osc.edu Researchers utilize techniques like ultrafast pump-probe spectroscopy to investigate the short-lived intermediates and photoproducts of these molecules. osc.edu

Intermediates in Chemical Synthesis: Many polyhalogenated alkanes are used as intermediates in the synthesis of other organic compounds, including pharmaceuticals and pesticides. ontosight.aiontosight.ai For example, specific isomers of this compound have been utilized in the synthesis of amino acids like DL-glutamic acid and DL-lysine. oup.comoup.com

Environmental and Atmospheric Chemistry: Some polyhalogenated alkanes are recognized as important sources of reactive halogens in the atmosphere, potentially contributing to ozone depletion. osc.edu Their persistence and potential for bioaccumulation are also areas of environmental research. ontosight.aiindustrialchemicals.gov.au

Catalysis Research: The addition of polyhalogenated alkanes to alkenes, known as the Kharasch addition reaction, is a significant area of study in catalysis. uu.nl Research focuses on developing efficient transition metal catalysts to control these reactions. uu.nl

Isomeric Forms and Structural Diversity of this compound

The molecular formula C5H8Cl4 allows for a considerable number of constitutional isomers and stereoisomers, depending on the arrangement of the four chlorine atoms on the five-carbon pentane (B18724) chain. The specific location of the chlorine atoms dramatically influences the chemical and physical properties of each isomer.

Several isomers of this compound have been synthesized and studied. For instance, 1,1,1,5-tetrachloropentane (B1654572) is a colorless, dense liquid that is insoluble in water but soluble in organic solvents. ontosight.ai It has been used as a chemical intermediate. ontosight.ai Another isomer, 1,1,2,2-tetrachloropentane, is a colorless liquid with a strong, chloroform-like odor and is primarily used as a solvent and in chemical synthesis. guidechem.com The synthesis of 1,2,4,5-tetrachloropentane has been reported in the context of modeling for poly(vinyl chloride) (PVC) defects. tandfonline.comtandfonline.com The free radical addition of carbon tetrachloride to 1-butene (B85601) can produce 1,1,3,3-tetrachloropentane (B14511524). smolecule.com

The structural diversity is a key feature of tetrachloropentanes, leading to a wide range of potential chemical behaviors and applications.

| Isomer | CAS Number | Molecular Formula | Key Features/Uses |

| 1,1,1,5-Tetrachloropentane | 2467-10-9 molbase.com | C5H8Cl4 ontosight.ai | Intermediate in the synthesis of pesticides and pharmaceuticals. ontosight.ai Used in the synthesis of DL-glutamic acid and DL-lysine. oup.comoup.com |

| 1,1,2,2-Tetrachloropentane | 412274-88-5 guidechem.com | C5H8Cl4 guidechem.com | Used as a solvent and in chemical synthesis. guidechem.com |

| 1,1,3,3-Tetrachloropentane | 62619-22-1 guidechem.com | C5H8Cl4 guidechem.com | Can be synthesized by the free radical addition of carbon tetrachloride with 1-butene. smolecule.com |

| 1,2,4,5-Tetrachloropentane | Not readily available | C5H8Cl4 | Synthesized as a model for PVC defects. tandfonline.comtandfonline.com |

| 1,1,1,3-Tetrachloropentane | 19967-19-2 nih.gov | C5H8Cl4 nih.gov | Identified and cataloged in chemical databases. nih.gov |

| 3-ethyl-3-methyl-1,1,1,5-tetrachloropentane | Not readily available | C8H14Cl4 | A substituted this compound derivative whose synthesis has been documented. prepchem.com |

This table is not exhaustive and represents isomers for which information was found in the search results.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound appears to be limited and highly specific. The existing literature primarily focuses on the synthesis of particular isomers for use as intermediates or as model compounds for larger polymers. oup.comoup.comtandfonline.comtandfonline.com For example, studies have detailed the synthesis of DL-glutamic acid and DL-lysine from 1,1,1,5-tetrachloropentane. oup.comoup.com There is also research on the radiation-catalyzed chlorination of chlorinated pentane derivatives to produce compounds like octachlorocyclopentene. iaea.org

Despite these specific applications, significant knowledge gaps exist. There is a lack of comprehensive studies on the majority of this compound isomers. The environmental fate and toxicological profiles of most of these isomers are not well-documented, although concerns about their persistence and potential for bioaccumulation are recognized due to their classification as polyhalogenated alkanes. ontosight.aiindustrialchemicals.gov.au

The broader field of polychlorinated alkanes (PCAs), also known as chlorinated paraffins, faces similar challenges. There are major knowledge gaps in biomonitoring and exposure data for many regions, and a significant lack of information on the environmental contamination and bioaccumulation of specific PCA groups. acs.org Research into the photochemical degradation of these compounds is also an area that requires further investigation. nsf.gov The analytical challenges in separating and quantifying the complex mixtures of isomers and congeners of polyhalogenated compounds further contribute to these knowledge gaps. researchgate.net

Structure

3D Structure

Eigenschaften

CAS-Nummer |

12407-98-6 |

|---|---|

Molekularformel |

C5H8Cl4 |

Molekulargewicht |

209.9 g/mol |

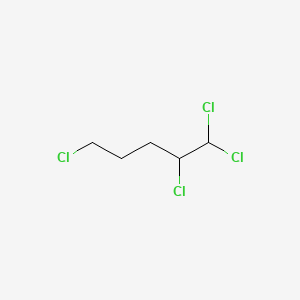

IUPAC-Name |

1,1,2,5-tetrachloropentane |

InChI |

InChI=1S/C5H8Cl4/c6-3-1-2-4(7)5(8)9/h4-5H,1-3H2 |

InChI-Schlüssel |

NJIUJHMJINXDJD-UHFFFAOYSA-N |

Kanonische SMILES |

C(CC(C(Cl)Cl)Cl)CCl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Tetrachloropentane Isomers

Free Radical Chlorination of Alkanes

Free radical chlorination involves the reaction of an alkane with chlorine gas, typically initiated by ultraviolet (UV) light or heat. This process is characterized by a chain reaction mechanism consisting of initiation, propagation, and termination steps.

The chlorination of pentane (B18724), for instance, is a non-selective process that yields a mixture of chlorinated products. The reaction proceeds as follows:

Initiation: The chlorine molecule (Cl2) absorbs energy, leading to homolytic cleavage and the formation of two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from a pentane molecule, forming hydrogen chloride (HCl) and a pentyl radical. This pentyl radical then reacts with another chlorine molecule to produce a monochlorinated pentane and a new chlorine radical, continuing the chain.

Termination: The reaction ceases when radicals combine with each other.

Due to the different types of hydrogen atoms in pentane (primary and secondary), free radical chlorination results in a mixture of monochlorinated isomers (1-chloropentane, 2-chloropentane, and 3-chloropentane). masterorganicchemistry.com Further chlorination leads to the formation of dichlorinated, trichlorinated, and eventually tetrachlorinated pentanes. However, controlling the reaction to selectively produce a specific tetrachloropentane isomer is challenging, making it a less favorable method for preparing a specific isomer like 1-chloropentane (B165111) in high yield. quora.comvaia.com The reaction of pentane with chlorine gas under UV light or heat can produce various chlorinated products, including 1,1,3,3-tetrachloropentane (B14511524). smolecule.com

Synthesis from Precursor Hydrocarbons and Halogenated Compounds

More controlled and specific syntheses of this compound isomers can be achieved by starting with unsaturated hydrocarbons or other halogenated compounds.

Addition Reactions to Unsaturated Hydrocarbons (e.g., Alkynes with Halogens/HX)

A notable synthesis method involves the free radical addition of carbon tetrachloride (CCl4) to an alkene. For instance, reacting carbon tetrachloride with 1-butene (B85601) in the presence of peroxides can yield 1,1,3,3-tetrachloropentane as a major product. smolecule.com

Conversion of Epoxides to Chlorinated Alkanes

Epoxides can be opened by nucleophilic attack, including by chloride ions, to form chlorohydrins. Further reaction can then lead to dichlorinated compounds. While this is a viable method for introducing chlorine atoms, the synthesis of a this compound would require a multi-step process starting from a suitable unsaturated precursor to form a diepoxide, followed by ring-opening reactions. Specific industrial-scale syntheses of this compound via this route are not widely documented.

Derivatization from Other Chlorinated Alkanes

This compound isomers can also be synthesized by modifying other chlorinated alkanes. For example, 3-ethyl-3-methyl-1,1,1,5-tetrachloropentane can be synthesized from 1,3-dichloro-3-methylpentane (B8329939) and 1,1-dichloroethane (B41102) in the presence of aluminum chloride at low temperatures. prepchem.com This process involves the formation of a new carbon-carbon bond and results in a specific isomer of this compound.

Furthermore, certain this compound isomers serve as valuable intermediates in the synthesis of other organic compounds. For instance, 1,1,1,5-tetrachloropentane (B1654572) has been used as a starting material for the synthesis of DL-glutamic acid and DL-lysine. oup.comoup.com

Below is a table summarizing various isomers of this compound.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,1,1,5-Tetrachloropentane | 2467-10-9 | C5H8Cl4 | 209.929 |

| 1,1,3,3-Tetrachloropentane | 62619-22-1 | C5H8Cl4 | 209.9 |

| 1,1,5,5-Tetrachloropentane | 17655-64-0 | C5H8Cl4 | 209.929 |

| 1,3-Dichloro-2,2-bis(chloromethyl)propane | 3228-99-7 | C5H8Cl4 | 209.929 |

| 3-Ethyl-3-methyl-1,1,1,5-tetrachloropentane | Not available | C8H14Cl4 | Not available |

Processes Involving Dehydrochlorination and Subsequent Chlorination

The synthesis of specific this compound isomers can be achieved through controlled chlorination and dehydrochlorination reactions. A notable example is the formation of 1,1,2,2-tetrachloropentane. This isomer has been successfully synthesized via the vapor phase chlorination of pentyne-1. cdnsciencepub.comcdnsciencepub.com In this process, the alkyne undergoes an addition reaction with chlorine gas to yield the saturated tetrachloroalkane.

Furthermore, the reverse reaction, dehydrochlorination, can be applied to tetrachloropentanes to generate trichloropentenes. For instance, the dehydrochlorination of 1,1,2,2-tetrachloropentane results in the formation of 1,1,2-trichloro-1-pentene. cdnsciencepub.comcdnsciencepub.com This demonstrates a reversible pathway where tetrachloropentanes can be both the product of chlorination and the starting material for creating unsaturated chlorinated hydrocarbons. justia.com While detailed in processes for other chloro-compounds, multi-step syntheses involving sequences of dehydrochlorination and chlorination are established methods for producing specific isomers. google.comgoogle.com

Table 1: Chlorination and Dehydrochlorination Reactions

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| Pentyne-1 | Chlorine (Cl₂) | 1,1,2,2-Tetrachloropentane | Vapor Phase Chlorination |

Telomerization Reactions for Chain Elongation

Telomerization is a significant industrial process for synthesizing α,α,α,ω-tetrachloroalkanes. Specifically, 1,1,1,5-tetrachloropentane is readily synthesized through the telomerization of ethylene (B1197577) and carbon tetrachloride. google.com In this reaction, carbon tetrachloride acts as the telogen (chain transfer agent) and ethylene serves as the taxogen (monomer). kyoto-u.ac.jpresearchgate.net The reaction is initiated and results in the addition of multiple ethylene units to the fragments of the carbon tetrachloride molecule. acs.org

This process yields a mixture of telomers with varying chain lengths, represented by the general formula CCl3(CH2CH2)nCl. kyoto-u.ac.jp The n=2 product corresponds to 1,1,1,5-tetrachloropentane. In some industrial processes for producing other chlorinated compounds, 1,1,1,5-tetrachloropentane and its isomers are considered heavy by-products that may accumulate in the catalyst recycle stream. google.comgoogle.com

Table 2: Telomerization for 1,1,1,5-Tetrachloropentane Synthesis

| Taxogen | Telogen | Initiator/Catalyst | Primary Product (n=2) |

|---|

Advanced Catalytic Approaches in this compound Synthesis

The efficiency and selectivity of this compound synthesis, particularly through telomerization, are greatly enhanced by advanced catalytic systems. The reaction between ethylene and carbon tetrachloride is often catalyzed by a system comprising metallic iron and an organophosphate promoter, such as tributyl phosphate (B84403) (TBP). google.comgoogle.com The iron acts as an activator for the reaction. google.com

The catalyst system can also involve ferric chloride and a chelating agent like triethyl phosphate. google.com The use of redox catalysts is a known method for initiating telomerization reactions. researchgate.net These catalytic approaches allow for better control over the reaction conditions, such as temperature and pressure, and can influence the distribution of the resulting telomer products. google.comgoogle.com For example, the reaction can be conducted in the liquid phase at temperatures ranging from 40°C to 180°C. google.com

Table 3: Catalytic Systems in this compound Synthesis

| Catalyst Component | Promoter/Co-catalyst | Role |

|---|---|---|

| Iron (Fe) Powder | Tributyl Phosphate (TBP) | Activator for telomerization |

Stereoselective and Regioselective Synthesis of Specific this compound Isomers

Achieving stereochemical and regiochemical control is a sophisticated aspect of organic synthesis. For tetrachloropentanes, specific isomers have been synthesized for analytical purposes. Research has been conducted on the synthesis of the meso (m) and racemic (r) stereoisomers of 1,2,4,5-tetrachloropentane. tandfonline.com These specific isomers were created as model compounds to aid in the nuclear magnetic resonance (NMR) analysis of defects in polymers like poly(vinyl chloride) (PVC). tandfonline.com

The synthesis of such specific stereoisomers requires carefully planned multi-step sequences that control the configuration at each chiral center. The ability to synthesize and isolate distinct stereoisomers like the meso and racemic forms is crucial for detailed structural and spectroscopic studies. tandfonline.com The challenge in regioselectivity is highlighted by side reactions observed in related systems; for example, the reduction of 1,1,1,5-tetrachloropentane can lead to a radical that rearranges via a 1,5-hydrogen atom migration, demonstrating the potential for isomerization during a reaction sequence. researchgate.net

Table 4: Synthesized Stereoisomers of this compound

| Compound | Isomers Synthesized | Purpose of Synthesis |

|---|

Chemical Reactivity and Derivatization Pathways of Tetrachloropentane

Mechanistic Studies of Reaction Pathways

The reactivity of tetrachloropentane is governed by mechanisms that can be selectively initiated at different positions on the carbon chain. The trichloromethyl group (CCl3) and the isolated chlorine atom exhibit different susceptibilities to radical, nucleophilic, and elimination conditions.

Free radical reactions are fundamental to the chemistry of chlorinated alkanes. In the case of tetrachloropentanes, these reactions can be initiated by peroxides or photochemically. A key mechanistic step in the radical reactions of these compounds is hydrogen atom transfer (HAT). For instance, studies on the reduction of 1,1,1,5-tetrachloropentane (B1654572) have shown the involvement of radical intermediates. lookchem.com One significant pathway is the isomerization of polychloroalkyl radicals through the 1,5-migration of a hydrogen atom. lookchem.com

The general mechanism for the free-radical addition of polychloromethanes like carbon tetrachloride to olefins, which is analogous to the formation of some this compound isomers, involves a chain reaction with initiation, propagation, and termination steps. google.comed.govyoutube.com

Initiation: A radical initiator (like a peroxide) decomposes to form free radicals. ed.gov

Propagation: The initiator radical abstracts a chlorine atom from the polychlorinated compound, generating a trichloromethyl radical (·CCl3). This radical then adds to an alkene. The resulting alkyl radical abstracts a chlorine atom from another molecule of the polychlorinated compound, propagating the chain. google.com

Termination: The reaction ceases when two radicals combine. youtube.com

In reactions involving 1,1,1,5-tetrachloropentane, the presence of the CCl3 group and the chlorine at the C-5 position allows for complex radical-mediated transformations. lookchem.com

The structure of 1,1,1,5-tetrachloropentane presents two distinct sites for nucleophilic attack. The trichloromethyl group is generally inert to nucleophilic reagents. oup.com In contrast, the single chlorine atom at the C-5 position is susceptible to substitution. This selectivity allows for the targeted introduction of functional groups.

For example, in the initial step of synthesizing DL-glutamic acid, the chlorine atom at the C-5 position of 1,1,1,5-tetrachloropentane is selectively replaced. oup.com This can be achieved by treating it with potassium acetate (B1210297) in glacial acetic acid to form an acetoxy derivative, which is then saponified to yield 1,1,1-trichloro-5-hydroxypentane. oup.com This highlights a pathway where a halogen is substituted by an oxygen-containing nucleophile. Similarly, the synthesis of DL-lysine involves reactions where the C-5 chlorine is targeted for substitution. oup.com

Elimination reactions, particularly dehydrohalogenation, are a prominent feature of this compound's reactivity, leading to the formation of chlorinated olefins. openstax.org The treatment of 1,1,1,5-tetrachloropentane with a Friedel-Crafts type catalyst, such as anhydrous ferric chloride, induces the elimination of hydrogen chloride (HCl). oup.com This reaction selectively produces 1,1,5-trichloropentene-1, demonstrating the removal of a hydrogen atom from C-2 and the chlorine from C-1. oup.comoup.com

Dehydrohalogenation is also a key step in the derivatization of this compound products. For instance, 5,5,5-trichlorovaleric acid, an oxidation product of 1,1,1,5-tetrachloropentane, undergoes dehydrochlorination when heated with a Lewis acid catalyst. oup.comoup.com Weaker Lewis acids like bismuth chloride or zinc chloride have been found to be most effective for this transformation, yielding 5,5-dichloro-4-pentenoic acid. oup.com The use of stronger Lewis acids such as aluminum chloride or ferric chloride resulted in more resinous byproducts and lower yields. oup.com

| Catalyst | Product | Yield | Reference |

|---|---|---|---|

| Anhydrous Ferric Chloride | 1,1,5-Trichloropentene-1 | 92% | oup.com, oup.com |

Synthesis of Chemically Diverse Derivatives

The varied reactivity of this compound allows for its use as a precursor in the synthesis of more complex and functionally diverse molecules, including carboxylic acids and amino acids.

1,1,1,5-Tetrachloropentane can be efficiently converted into carboxylic acid derivatives. A key intermediate, 1,1,1-trichloro-5-hydroxypentane, is first synthesized via nucleophilic substitution as described previously. oup.com This alcohol is then oxidized to yield 5,5,5-trichlorovaleric acid. oup.comguidechem.com While early attempts using chromic anhydride (B1165640) in glacial acetic acid gave poor yields, oxidation with potassium permanganate (B83412) in an aqueous solution proved highly effective, affording the desired carboxylic acid in yields exceeding 90%. oup.com

| Oxidizing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Chromic Anhydride | Glacial Acetic Acid | 5,5,5-Trichlorovaleric Acid | Poor | oup.com |

| Potassium Permanganate | Aqueous Solution | 5,5,5-Trichlorovaleric Acid | >90% | oup.com |

This trichlorovaleric acid is a valuable intermediate itself, for example, in the synthesis of DL-glutamic acid. oup.comoup.com

A significant application of 1,1,1,5-tetrachloropentane is as a starting material for the synthesis of various amino acids. oup.comresearchgate.net

Hydroxylation: Conversion of 1,1,1,5-tetrachloropentane to 1,1,1-trichloro-5-hydroxypentane (92% yield). oup.comoup.com

Oxidation: Oxidation to 5,5,5-trichlorovaleric acid (94% yield). oup.comoup.com

Dehydrochlorination: Elimination of HCl to form 5,5-dichloro-4-pentenoic acid (85% yield). oup.comoup.com

Chlorination/Hydrolysis: Conversion to α-chloroglutaric acid (82% yield). oup.comgoogle.com

Amination: Reaction with ammonia (B1221849) to produce DL-glutamic acid (87% yield). oup.comoup.com

Dehydrochlorination: Formation of 1,1,5-trichloropentene-1 (92% yield). oup.comoup.com

Cyanation: Reaction with potassium cyanide to give 1,1-dichloro-5-cyanopentene-1 (88% yield). oup.comoup.com

Reduction: Hydrogenation of the nitrile group using a Raney cobalt catalyst to yield 1,1-dichloro-6-aminohexene-1 (59% yield). oup.comoup.com

Acylation: Protection of the amino group by reaction with phthalic anhydride to form 1,1-dichloro-6-phthaliminohexene-1 (96% yield). oup.comoup.com

Chlorination/Hydrolysis: Addition of chlorine and subsequent hydrolysis in sulfuric acid gives 2-chloro-6-phthaliminocaproic acid (95% yield). oup.comoup.com

Amination: Reaction with aqueous ammonia. oup.com

Hydrolysis: Removal of the phthalimino protecting group with hydrochloric acid to yield DL-lysine, which is isolated as the monohydrochloride (53% yield). oup.comoup.com

In addition to glutamic acid and lysine, 1,1,1,5-tetrachloropentane has also been used as a precursor for the synthesis of DL-proline and DL-ornithine. researchgate.netacs.org

Formation of Fluorinated Analogues as Intermediates

Tetrachloropentanes serve as important precursors in the synthesis of fluorinated organic compounds, such as hydrofluoroolefins (HFOs), which are valued as environmentally friendlier refrigerants. google.com The general strategy involves using chlorinated alkanes as a carbon backbone, which then undergoes fluorination, often through halogen exchange reactions, followed by elimination steps to create the desired fluorinated alkene.

While specific process details for the direct fluorination of this compound are proprietary and vary by application, the principle is well-established for related polychlorinated alkanes. For instance, processes for producing fluorinated propenes often start from tetrachloropropanes. google.comepo.org These chlorinated feedstocks are reacted with hydrogen fluoride (B91410) (HF) in either a liquid or gas phase, often in the presence of a fluorination catalyst. google.com Impurities in the initial chlorinated material, such as isomers like 1,1,1,5-tetrachloropentane, can be carried through the process, underscoring the need for high-purity feedstocks for efficient synthesis of the target fluorinated compounds. google.com The resulting fluorinated alkanes are intermediates that can then be dehydrochlorinated or undergo other transformations to yield the final HFO product. google.com

Influence of Chlorine Substitution Patterns on Reactivity

The specific arrangement of the four chlorine atoms on the pentane (B18724) backbone significantly governs the reactivity of this compound isomers. This influence is evident in reactions like hydrolysis and dehydrochlorination.

The reactivity of α,α,α,ω-tetrachloroalkanes in hydrolysis with sulfuric acid has been studied, revealing a clear trend based on chain length. The reactivity follows the order: 1,1,1,5-tetrachloropentane > 1,1,1,7-tetrachloroheptane > 1,1,1,9-tetrachlorononane (B74711) > 1,1,1,3-tetrachloropropane. jst.go.jp This indicates that for the CCl₃(CH₂)nCl series, the C5 chain is more reactive towards hydrolysis than both shorter (C3) and longer (C7, C9) chain analogues under these conditions. jst.go.jp

Dehydrochlorination is a common reaction pathway for tetrachloropentanes, but the outcomes are highly dependent on the isomer.

1,1,1,5-Tetrachloropentane : This isomer can be dehydrochlorinated to produce 1,1,5-trichloropentene-1. The reaction can be catalyzed by Friedel-Crafts type catalysts, with ferric chloride (FeCl₃) being particularly effective. The dichlorovinyl group (CCl₂=CH-) formed is notably inert towards certain nucleophilic reagents. researchgate.net

1,1,2,2-Tetrachloropentane : This isomer undergoes dehydrochlorination to yield 1,1,2-trichloro-1-pentene. cdnsciencepub.com It can also undergo partial dechlorination to produce a mix of cis and trans isomers of 1,2-dichloro-1-pentene. cdnsciencepub.com

2,2,4,4-Tetrachloropentane : The stability of this isomer has been investigated through theoretical calculations and mass spectrometry. Studies show that due to the low stability of its molecular ion, fragmentation occurs very rapidly upon electron ionization. researchgate.net

The following table summarizes the performance of various catalysts in the dehydrochlorination of 1,1,1,5-tetrachloropentane, highlighting the influence of the catalyst on reaction conditions and yield.

Table 1: Catalyst Performance in the Dehydrochlorination of 1,1,1,5-Tetrachloropentane

| Catalyst | Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | 135 - 140 | 4 | 74 |

| Aluminum Chloride (AlCl₃) | 100 - 105 | 4 | 69 |

| Zinc Chloride (ZnCl₂) | 150 - 155 | 6 | 45 |

| Stannic Chloride (SnCl₄) | 150 - 155 | 6 | 32 |

Data sourced from research on the synthesis of DL-Lysine from 1,1,1,5-tetrachloropentane.

The relative reactivity of different α,α,α,ω-tetrachloroalkanes in hydrolysis further illustrates the impact of the alkane chain structure.

Table 2: Relative Reactivity of Tetrachloroalkanes in Hydrolysis

| Compound | Relative Reactivity |

|---|---|

| 1,1,1,5-Tetrachloropentane | Highest |

| 1,1,1,7-Tetrachloroheptane | High |

| 1,1,1,9-Tetrachlorononane | Medium |

| 1,1,1,3-Tetrachloropropane | Lowest |

This table reflects the order of reactivity as reported in studies on α,α,α,ω-tetrachloroalkane hydrolysis. jst.go.jp

Stereochemical Control in this compound Transformations

The stereochemical outcome of reactions involving tetrachloropentanes is a critical aspect of their chemistry, influenced by both the substrate's structure and the reaction mechanism.

For isomers with chiral centers, such as 1,1,1,3-tetrachloropentane, transformations can lead to mixtures of stereoisomers. However, specific reaction pathways can exhibit stereoselectivity. For instance, the partial dechlorination of 1,1,2,2-tetrachloropentane has been shown to produce both cis and trans isomers of 1,2-dichloro-1-pentene, indicating that the removal of chlorine atoms is not random and can be influenced by the transition state geometry. cdnsciencepub.com The addition of halogens like bromine and chlorine to alkynes, a reaction that can produce tetrachloroalkane precursors, often results in trans stereochemistry. libretexts.org

Conformational analysis provides insight into the inherent stereochemical preferences of the molecule. Theoretical studies on 2,2,4,4-tetrachloropentane using ab initio methods have determined the relative energies of its different rotational isomers (conformers). researchgate.net These calculations indicate that the conformer with a gauche-gauche arrangement is lower in energy, suggesting it is the most stable and likely predominant conformation. researchgate.net This intrinsic structural preference can influence the molecule's reactivity and the stereochemical course of its transformations.

Table 3: Investigated Conformational Isomers of 2,2,4,4-Tetrachloropentane

| Isomer Type | Key Finding |

|---|---|

| Rotational Isomers (Conformers) | The conformer with a gauche-gauche arrangement is identified as being lower in energy, indicating higher stability. researchgate.net |

| Transition States | The energy of transition states for internal rotation has been investigated using DFT and ab initio methods. researchgate.net |

This table summarizes findings from theoretical studies on the conformational characteristics of 2,2,4,4-tetrachloropentane.

Environmental Dynamics and Biogeochemical Cycling

Environmental Occurrence and Distribution

While specific monitoring data for tetrachloropentane is not available, SCCPs are found globally in various environmental compartments. epa.govgreenspec.co.uk They have been measured in air, surface waters, wastewater, sediment, and soil, indicating widespread environmental distribution. epa.gov Releases into the environment can occur during the production, transport, and industrial use of products containing these compounds.

Once released, their physicochemical properties govern their partitioning among environmental media. Due to their tendency to adsorb to organic matter, SCCPs are commonly detected in sediment and soil. canada.ca Studies have identified their presence in river and lake sediments, with notably higher concentrations found in sewage sludge, particularly from wastewater treatment plants servicing industrial zones. epa.govospar.org For example, soil samples from a chemical industrial park showed SCCP concentrations ranging from 37.5 to 995.7 ng/g dry weight. nih.gov

The following table summarizes findings on SCCP concentrations in various abiotic matrices from different regions, serving as an illustrative proxy for the potential environmental concentrations of similar chlorinated alkanes.

| Matrix | Location/Study Area | Concentration Range | Source |

|---|---|---|---|

| Seawater | Laizhou Bay, China | Avg. 362.23 ng/L | mdpi.com |

| Seawater | Pearl River Estuary, China | 180 - 460 ng/L | nih.gov |

| Seawater | Liaodong Bay, China | 4.1 - 13.1 ng/L | acs.org |

| Sediment | Laizhou Bay, China | Avg. 609.68 ng/g dw | mdpi.com |

| Sediment | Pearl River Estuary, China | 180 - 620 ng/g dw | nih.gov |

| Sediment | Liaodong Bay, China | 65 - 541 ng/g dw | acs.org |

| Sediment | Czech Rivers | 6 - 397 ng/g dw | ospar.org |

| Soil | Tibetan Plateau (near landfills) | 56.8 - 1348 ng/g dw | researchgate.net |

| Digested Sewage | United Kingdom (1983-1988) | 1.8 - 93.1 mg/kg dw | ospar.org |

Persistent organic pollutants like chlorinated hydrocarbons can accumulate in living organisms, a process known as bioaccumulation. epa.govepa.gov This occurs when an organism absorbs a substance at a rate faster than it can eliminate it. epa.gov SCCPs are known to be persistent and bioaccumulative in both wildlife and humans. epa.govepa.gov They have been detected in a wide array of organisms, including freshwater and marine species, birds, and mammals. epa.gov Their presence has also been confirmed in human tissues, including adipose tissue, kidneys, liver, and breast milk. epa.govgreenspec.co.uk

Once in an ecosystem, these compounds can move up the food chain. As predators consume prey containing the chemical, the concentration of the substance can increase at successively higher trophic levels, a process called biomagnification. epa.govepa.gov Research in various marine ecosystems has documented the presence and bioaccumulation of SCCPs. For instance, a study in Laizhou Bay found that SCCP concentrations were significantly higher in benthic (sediment-dwelling) species compared to pelagic (open-water) species, suggesting that contaminated sediment is a primary source of exposure for these organisms. mdpi.com Similarly, studies in the Pearl River Estuary and Liaodong Bay confirmed the widespread presence of SCCPs in marine biota and demonstrated their potential for bioaccumulation. nih.govacs.org

The table below presents data on SCCP concentrations found in various organisms, illustrating the extent of bioaccumulation in different food webs.

| Organism Type | Location/Study Area | Concentration Range | Bioaccumulation Factor (Log BAF) | Source |

|---|---|---|---|---|

| Various Marine Organisms (28 species) | Laizhou Bay, China | 70.05 - 47,244.13 ng/g lw | 1.18 - 2.74 | mdpi.com |

| Marine Biota | Pearl River Estuary, China | 870 - 36,000 ng/g lw | 1.6 - 3.0 | nih.gov |

| Aquatic Organisms | Liaodong Bay, China | 86 - 4,400 ng/g ww | 4.1 - 6.7 | acs.org |

| Ringed Seals (blubber) | Arctic (Canada, Greenland, Svalbard) | 16 - 142 ng/g lw | Not Reported | au.dk |

| Common Mussel | General (Data Review) | BCF: 5,785-138,000 ww | Not Reported | canada.ca |

| Rainbow Trout | General (Data Review) | BCF: up to 7,816 ww | Not Reported | canada.ca |

Sources and Release Pathways into Environmental Compartments

There are no known natural sources of chlorinated paraffins. windows.net Their presence in the environment is due to anthropogenic activities. windows.net While specific industrial uses for this compound are not documented, the applications of SCCPs are well-established. They are high-production-volume chemicals used in numerous industrial and commercial products. au.dkwindows.net

Major applications include:

Metalworking Fluids: Used as lubricants and coolants that must withstand extreme pressure in metal cutting, drilling, and forming operations. windows.netepa.gov

Plasticizers: Added to plastics, particularly polyvinylchloride (PVC), to increase flexibility. nih.govwindows.net

Flame Retardants: Incorporated into rubbers, textiles, paints, and coatings to reduce flammability. canada.canih.govwindows.net

Additives in Sealants and Adhesives: Used in various sealing compounds and adhesives. canada.canih.gov

The primary pathways for release into the environment are associated with the manufacturing and formulation of these products, as well as their industrial and consumer use. epa.govgreenspec.co.uk Emissions from metalworking operations and the leaching of the compound from consumer goods like plastics, paints, and sealants are considered significant sources of environmental contamination. epa.govwindows.net

The disposal of industrial and consumer products containing chlorinated alkanes leads to their accumulation in waste streams. secure-platform.com Consequently, waste disposal sites like landfills and the sludge from wastewater treatment plants are significant secondary sources of these compounds to the environment. epa.gov

SCCPs can be released from landfills into the surrounding environment through several pathways:

Leachate: As water percolates through landfill waste, it can dissolve and transport soluble and particle-bound chemicals, forming a contaminated liquid known as leachate. nih.govwitpress.com

Runoff: Surface water runoff from landfill sites can carry contaminants into nearby soil and water bodies. epa.gov

Volatilization: Semi-volatile compounds can be released into the atmosphere directly from the landfill surface. epa.gov

A study conducted on the Tibetan Plateau demonstrated that landfills can act as significant local sources, creating a gradient of decreasing SCCP concentrations in soils with increasing distance from the disposal site. researchgate.net Furthermore, sewage sludge, a byproduct of wastewater treatment, often contains high concentrations of SCCPs and other persistent organic pollutants. epa.govospar.org The land application of this sludge as a fertilizer can directly introduce these contaminants into agricultural soils. secure-platform.com

Chemicals that are persistent, semi-volatile, and mobile have the potential for long-range environmental transport (LRT), allowing them to travel far from their original sources via atmospheric currents and ocean circulation. unifr.cheurochlor.orgmdpi.com SCCPs are recognized as having a high potential for LRT. epa.govgreenspec.co.ukrsc.org

The detection of SCCAs in the Arctic food web, a region with no local production or significant use, provides strong evidence of their capacity for atmospheric transport from industrialized areas in lower latitudes. canada.caau.dk The process of LRT is complex, involving cycles of deposition and re-volatilization as the chemical moves between the atmosphere and the Earth's surface. envirocomp.com Environmental fate models are often used to predict a chemical's characteristic travel distance and understand its global distribution dynamics. unifr.chrsc.orgsemanticscholar.org For a compound to be considered capable of significant LRT, its properties must allow it to remain in a transport medium like air or water long enough to travel across vast distances.

Environmental Partitioning Behavior

Partitioning refers to the distribution of a chemical between different environmental phases, such as water, air, soil, and biota. This behavior is driven by the chemical's intrinsic properties, including its water solubility, vapor pressure, and affinity for organic carbon.

Air-Water Exchange Dynamics

The exchange of this compound between water and the atmosphere is controlled by its tendency to volatilize from the aqueous phase. This process is quantified by the Henry's Law constant (HLC), which represents the ratio of a chemical's concentration in the air to its concentration in water at equilibrium.

Sediment-Water and Soil-Water Partitioning

The partitioning of this compound between water and solid phases like soil and sediment is primarily governed by sorption. For non-ionic organic compounds like this compound, sorption is mainly an absorption process into the organic matter fraction of the soil or sediment. This tendency is described by the organic carbon-water (B12546825) partition coefficient (Koc).

A key predictor for Koc is the octanol-water partition coefficient (Kow), which measures a chemical's hydrophobicity or lipophilicity (affinity for fats and oils). A computed log Kow value for 1,1,3,3-tetrachloropentane (B14511524) is 3.6. nih.gov This value indicates a significant tendency to partition from water into organic phases. Consequently, this compound is expected to bind to the organic carbon in soils and sediments, which reduces its mobility in groundwater and its bioavailability in the water column. The strength of this binding is directly related to the organic carbon content of the soil or sediment; higher organic content leads to greater sorption.

Estimated Partitioning Properties for this compound

| Parameter | Estimated Value | Implication |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.6 | Indicates a high tendency to partition into organic phases (e.g., soil organic carbon, lipids). |

| Koc (Organic Carbon-Water Partition Coefficient) | Moderate to High (Estimated from Log Kow) | Suggests significant sorption to soil and sediment, leading to reduced mobility in water. |

| Henry's Law Constant | Moderate to High (Estimated) | Suggests a tendency to volatilize from water to air. |

Bioconcentration and Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. Bioconcentration refers to the uptake of a chemical from the surrounding water, while bioaccumulation includes uptake from all sources, including food. The log Kow value is a primary screening tool for assessing this potential.

With an estimated log Kow of 3.6, this compound is considered to have a moderate to high potential for bioconcentration in aquatic organisms. chemsafetypro.com Chemicals with high lipophilicity tend to accumulate in the fatty tissues of organisms. The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water, can be estimated from the log Kow. Regulatory bodies often use BCF values to classify the bioaccumulative potential of substances. wikipedia.orgjanusinfo.se

Bioconcentration Potential Based on BCF and Log Kow Values

| Log Kow Range | Estimated BCF Range (L/kg) | Bioconcentration Potential | Relevance to this compound (Log Kow ≈ 3.6) |

|---|---|---|---|

| < 3.0 | < 1000 | Low to Moderate | |

| 3.0 - 4.0 | 1000 - 5000 | Moderate to High | ✔ |

| > 4.0 | > 5000 | High to Very High |

Transformation and Degradation Pathways in the Environment

This compound can be transformed in the environment through both non-biological (abiotic) and biological (biotic) processes. These degradation pathways determine its environmental persistence and the nature of any resulting breakdown products.

Biotic Degradation Mechanisms (e.g., Microbial Biodegradation in Soil and Water)

Biodegradation by microorganisms is a crucial pathway for the environmental attenuation of many organic pollutants, including chlorinated solvents. frontiersin.org The degradation of this compound can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

Anaerobic Biodegradation : Under anaerobic conditions, which are common in saturated soils, sediments, and contaminated groundwater, the primary biodegradation pathway for highly chlorinated compounds is reductive dechlorination . taylorandfrancis.comusgs.gov In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen atoms. researchgate.netfrtr.gov This process would transform this compound into less chlorinated pentanes, and potentially to non-chlorinated end products. The efficiency of this process depends heavily on the presence of suitable electron donors (e.g., organic matter) and specific microbial populations (e.g., Dehalococcoides). researchgate.netnih.gov

Aerobic Biodegradation : In oxygen-rich environments like surface soils and aerated waters, aerobic biodegradation can occur. Microorganisms may use enzymes like oxygenases to break down chlorinated alkanes. eurochlor.org Often, this occurs via co-metabolism, where the degradation of the contaminant happens fortuitously by enzymes produced by microbes for their primary food source, without providing energy or carbon to the organism. eurochlor.org

Identification of Environmental Metabolites and Transformation Products

Limited empirical data exists specifically detailing the environmental metabolites and transformation products of this compound. However, by examining research on analogous chlorinated alkanes, particularly short-chain chlorinated paraffins (SCCPs), likely transformation pathways can be inferred. Chlorinated paraffins are known to undergo several biotic and abiotic degradation processes in the environment, although they are generally persistent. nih.govnih.gov

The primary transformation pathway for chlorinated paraffins is considered to be dechlorination, a process that involves the removal of chlorine atoms from the carbon structure. nih.govproquest.com This can occur through both biotic and abiotic mechanisms. Further metabolic processes may include hydroxylation, where a hydroxyl group (-OH) is introduced into the molecule, and potentially rearrangement of the chlorine atoms on the carbon chain. nih.gov In some instances, decomposition of the carbon chain itself has been suggested as a potential biotransformation pathway for this class of compounds. nih.gov

It is important to note that under certain conditions, such as waste incineration, the transformation of chlorinated paraffins can lead to the formation of more hazardous and persistent compounds, including polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes. nih.govproquest.com Photodegradation and photocatalysis have also been proposed as feasible methods for the degradation of SCCPs in aquatic environments. nih.govproquest.com

Due to the absence of specific studies on this compound, the following table provides a generalized overview of potential transformation products based on the behavior of similar chlorinated alkanes.

Table 1: Potential Environmental Transformation Pathways and Products of this compound (Inferred from Analogous Compounds)

| Transformation Process | Potential Intermediate/Final Products | Environmental Compartment |

|---|---|---|

| Dechlorination | Trichloropentanes, Dichloropentanes, Monochloropentanes, Pentane (B18724) | Soil, Water, Sediment |

| Hydroxylation | Chlorinated pentanols | Soil, Water |

| Oxidation | Chlorinated carboxylic acids | Soil, Water |

| Photodegradation | Smaller chlorinated and non-chlorinated organic molecules | Water, Air |

This table is illustrative and based on the known environmental fate of other short-chain chlorinated alkanes. Specific metabolites for this compound have not been empirically identified in available literature.

Persistence Assessment in Various Environmental Compartments

SCCPs are characterized by their resistance to environmental degradation, their potential for long-range transport, and their tendency to bioaccumulate in organisms. nih.govepa.govcanada.ca These characteristics are largely due to the stable carbon-chlorine bonds within their molecular structure.

Water: In aquatic environments, chlorinated alkanes are expected to exhibit significant persistence. While processes like photodegradation may contribute to their breakdown, their low volatility and tendency to adsorb to sediment can limit the effectiveness of such degradation pathways. proquest.compublications.gc.ca

Soil and Sediment: Chlorinated paraffins are known to adsorb to soil and sediment particles, which can significantly increase their persistence in these compartments. publications.gc.ca This adsorption reduces their bioavailability for microbial degradation and protects them from other degradation processes. Once in the sediment, they can act as a long-term source of contamination to the overlying water column.

Air: The volatility of specific this compound isomers will influence their atmospheric persistence. Less volatile isomers will likely be removed from the atmosphere through deposition, while more volatile ones may be subject to long-range atmospheric transport. canada.ca

The following table summarizes the expected persistence of this compound in various environmental compartments, based on the known behavior of SCCPs.

Table 2: Qualitative Persistence Assessment of this compound in Environmental Compartments (Inferred from Analogous Compounds)

| Environmental Compartment | Expected Persistence | Key Influencing Factors |

|---|---|---|

| Soil | High | Adsorption to organic matter and clay particles, low bioavailability for microbial degradation. |

| Water | High | Low water solubility, potential for adsorption to suspended particles and sediment. |

| Sediment | Very High | Strong adsorption, anaerobic conditions limiting degradation, potential for long-term burial. |

| Air | Moderate to High | Dependent on isomer volatility and atmospheric conditions; potential for long-range transport. |

This assessment is qualitative and based on the general properties of short-chain chlorinated alkanes. Specific persistence data (e.g., half-life) for this compound is not currently available.

Table of Compounds Mentioned

| Compound Name |

|---|

| Dichloropentanes |

| Monochloropentanes |

| Pentane |

| Polychlorinated biphenyls (PCBs) |

| Polychlorinated naphthalenes |

| This compound |

Advanced Analytical Techniques for Characterization and Environmental Monitoring

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are foundational in identifying the structural features of tetrachloropentane isomers and quantifying their presence.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it ideal for distinguishing between different isomers of this compound. researchgate.net The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, allowing for the differentiation of chemically non-equivalent atoms within a molecule.

¹H NMR Spectroscopy: In ¹H NMR, the number of signals corresponds to the number of distinct proton environments. For this compound, the protons on carbons bonded to chlorine atoms are deshielded due to the electronegativity of chlorine, causing their signals to appear at a lower field (higher ppm value) compared to protons on carbons further away. For example, in 1,1,5,5-tetrachloropentane, three unique proton signals would be expected. The protons on the central carbon (C3) would be the most shielded and appear furthest upfield.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. researchgate.net The number of peaks directly indicates the number of unique carbon environments. docbrown.info Due to the symmetry in some isomers, the number of signals can be fewer than the total number of carbon atoms. For instance, the symmetrical molecule pentane (B18724) has three distinct carbon environments. docbrown.info The chemical shifts in ¹³C NMR are also heavily influenced by the presence of chlorine atoms, with carbons directly bonded to chlorine appearing significantly downfield.

The application of ¹H and ¹³C NMR is crucial for isomer characterization. By analyzing the number of signals, their chemical shifts, and their splitting patterns (spin-spin coupling) in ¹H NMR, the specific substitution pattern of chlorine atoms on the pentane chain can be determined. For example, the ¹³C NMR spectra of pentane, 2-methylbutane, and 2,2-dimethylpropane (all isomers of C5H12) show 3, 4, and 2 distinct signals, respectively, allowing for their unambiguous differentiation. docbrown.info A similar approach allows for the clear identification of various this compound isomers.

In the context of polymer science, NMR is used to analyze polymer microstructure, including defects. ismar.org If this compound were incorporated into a polymer chain, either intentionally or as an impurity, NMR could identify and quantify these structural defects by detecting the characteristic signals of the chlorinated pentyl group within the polymer backbone.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound Isomers This table is illustrative and based on general principles of NMR spectroscopy. Actual values may vary.

| Carbon Position | Predicted Chemical Shift Range (ppm) | Rationale |

| -CHCl₂ | 80 - 100 | Deshielded by two chlorine atoms. |

| -CCl₃ | 95 - 115 | Highly deshielded by three chlorine atoms. |

| >CHCl | 50 - 70 | Deshielded by one chlorine atom. |

| -CH₂- (adjacent to chlorinated carbon) | 30 - 50 | Moderately deshielded by proximity to chlorine. |

| -CH₂- (central) | 20 - 35 | More shielded, similar to an alkane environment. |

| -CH₃ | 10 - 25 | Typically the most shielded carbon. |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. compoundchem.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. compoundchem.com The spectrum shows absorptions at specific wavenumbers corresponding to different types of bonds. For this compound, the key absorptions would include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkanes.

C-H bending: Absorptions in the 1350-1470 cm⁻¹ region.

C-Cl stretching: Strong and distinct absorptions typically found in the 600-800 cm⁻¹ region. The exact position of these bands can help differentiate between isomers, as the vibrational frequency is sensitive to the substitution pattern (e.g., -CH₂Cl vs. -CHCl₂).

The region below 1500 cm⁻¹ is known as the "fingerprint region," which contains a complex pattern of absorptions unique to a specific molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It provides information about vibrational modes and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would also detect C-H and C-Cl vibrations, complementing the IR data. It is a valuable tool for quality control in the synthesis and production of various chemicals. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is a cornerstone for the identification and quantification of organic compounds in environmental samples.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.combrjac.com.br The GC separates individual components from a mixture, and the MS then analyzes each component to provide a mass spectrum, which acts as a molecular "fingerprint." youtube.com

For environmental monitoring, a sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase. As each this compound isomer elutes from the GC column, it enters the MS ion source. This technique is highly effective for identifying specific isomers in complex environmental matrices and is considered a gold standard for the analysis of volatile organic compounds. brjac.com.br

Electron Ionization (EI) is a common "hard" ionization technique used in MS, where high-energy electrons (typically 70 eV) bombard the sample molecule. metwarebio.comuni-saarland.de This process removes an electron, creating a positively charged molecular ion (M⁺•). libretexts.org The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.orgchemguide.co.uk

The resulting mass spectrum is a plot of ion abundance versus m/z. The pattern of fragment ions is reproducible and provides crucial structural information. metwarebio.com For this compound, the mass spectrum would show a characteristic cluster of peaks for any chlorine-containing fragment due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).

The fragmentation of chloroalkanes is well-studied. Common fragmentation pathways for this compound would include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of HCl: [M - HCl]⁺•

Cleavage of C-C bonds: This leads to a series of smaller fragment ions. The stability of the resulting carbocation influences the abundance of the corresponding peak. libretexts.org For example, cleavage alpha to a chlorine atom is a common pathway. youtube.com

Formation of cyclic chloronium ions: In longer-chain chloroalkanes, the loss of an alkyl radical can lead to the formation of stable five- or six-membered cyclic chloronium ions, which often result in prominent peaks in the mass spectrum. researchgate.net

The NIST Mass Spectrometry Data Center provides reference spectra for compounds like 1,1,1,5-tetrachloropentane (B1654572), which serves as a valuable resource for identification. nist.gov

A significant challenge in EI-MS is that the high energy of the ionization process can cause the molecular ion to be highly unstable. uni-saarland.de For some compounds, particularly those that are highly branched or contain functional groups that promote fragmentation, the molecular ion may be very weak or completely absent from the spectrum. libretexts.org

For aliphatic chlorinated compounds like this compound, the molecular ion can be unstable, and extensive fragmentation is common. This can make determining the molecular weight directly from the EI spectrum difficult. nih.gov While the rich fragmentation pattern is excellent for structural elucidation, the absence of a clear molecular ion peak complicates the initial identification of an unknown compound. In such cases, "softer" ionization techniques like Chemical Ionization (CI) may be employed, which impart less energy to the molecule and are more likely to yield an observable molecular ion or a related adduct ion (e.g., [M+H]⁺). uni-saarland.de

Table 2: Common Fragment Ions in the Mass Spectrum of Chloroalkanes This table illustrates general fragmentation patterns relevant to this compound.

| Fragmentation Process | Description | Example Fragment(s) |

| α-Cleavage | Homolytic cleavage of a C-C bond adjacent to the heteroatom (Cl). youtube.com | [R-CHCl]⁺ |

| Inductive Cleavage | Heterolytic cleavage driven by the electronegativity of chlorine. youtube.com | R⁺ + Cl• |

| Loss of Neutral Molecule | Elimination of a stable small molecule like HCl. | [M - HCl]⁺• |

| Isotopic Peaks | Presence of multiple peaks for each fragment due to ³⁵Cl and ³⁷Cl isotopes. | A fragment with one Cl will have peaks at m/z and m/z+2. |

Chromatographic Separation Techniques

The analysis of this compound in environmental samples relies heavily on chromatographic techniques to separate it from other compounds in what are often complex matrices. Gas chromatography is the most common approach due to the volatile nature of this compound.

Gas Chromatography-Electron Capture Detection (GC-ECD) for Environmental Analysis

Gas chromatography coupled with an electron capture detector (GC-ECD) is a primary and highly effective technique for the analysis of this compound in environmental samples. The ECD is particularly well-suited for this purpose due to its high sensitivity to halogenated compounds. The principle of GC-ECD involves the separation of this compound from other components in a sample based on its partitioning between a stationary phase within a capillary column and a mobile gas phase. Following separation, the compound is detected by the ECD, which measures the reduction in current caused by the capture of electrons by the electronegative chlorine atoms in the this compound molecule. This technique offers extremely low detection limits, making it ideal for trace-level environmental monitoring.

The selection of the gas chromatographic column is critical for the successful separation of this compound from potential interferences. Columns with different polarities can be used to achieve the desired resolution. For complex samples, a dual-column setup with two different stationary phases can be employed to confirm the identification of this compound, thereby increasing the reliability of the results.

Method Development and Validation for Environmental Matrices

The development and validation of analytical methods are crucial steps to ensure the accuracy and reliability of data for the determination of this compound in various environmental matrices such as water, soil, and air. Method validation encompasses the evaluation of several key parameters to demonstrate that the method is fit for its intended purpose.

Key Method Validation Parameters:

Linearity: This is established by analyzing a series of calibration standards at different concentrations to demonstrate a proportional relationship between the detector response and the concentration of this compound.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Accuracy and Precision: Accuracy is determined by recovery studies, where a known amount of this compound is added to a blank matrix and the percentage recovered is calculated. Precision is assessed by the repeatability of measurements, typically expressed as the relative standard deviation (RSD) of replicate analyses.

Specificity: This ensures that the method can unequivocally identify and quantify this compound in the presence of other components that are expected to be present in the sample matrix.

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters is evaluated to ensure its reliability during routine use.

The following interactive table presents typical validation parameters for the analysis of a representative chlorinated alkane in water and soil, illustrating the performance characteristics of a GC-ECD method. Due to a lack of specific published validation data for this compound, these values for a similar chlorinated hydrocarbon serve as a reference.

Interactive Data Table: Illustrative Validation Parameters for Chlorinated Alkane Analysis by GC-ECD

| Parameter | Water Matrix | Soil Matrix |

| Linearity (Correlation Coefficient, r²) | >0.995 | >0.995 |

| Method Detection Limit (MDL) | 0.05 µg/L | 1.0 µg/kg |

| Limit of Quantitation (LOQ) | 0.15 µg/L | 3.0 µg/kg |

| Average Recovery (%) | 85-110% | 80-115% |

| Precision (RSD %) | < 15% | < 20% |

Challenges in the Analysis of Complex Mixtures of Chlorinated Alkanes

The analysis of this compound is often complicated by its presence in complex mixtures of other chlorinated alkanes and environmental contaminants. These mixtures, often referred to as chlorinated paraffins (CPs), present significant analytical challenges.

One of the primary difficulties is the vast number of possible isomers and congeners of chlorinated alkanes that can be present in a sample. diva-portal.org this compound itself can exist in various isomeric forms, and these may co-elute with other chlorinated alkanes during chromatographic separation, making accurate quantification difficult. The chromatographic profile of these complex mixtures often appears as a broad, unresolved "hump" rather than distinct peaks for individual compounds.

Matrix interferences are another significant challenge in the environmental analysis of this compound. nih.govresearchgate.net Co-extracted substances from soil or water samples can interfere with the detection of the target analyte. nih.govresearchgate.net For example, sulfur compounds in sediments can produce a strong signal in the ECD, potentially masking the peak of this compound. gcms.cz Similarly, other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and organochlorine pesticides can have similar retention times and detector responses, leading to potential misidentification or overestimation of this compound concentrations. diva-portal.orggcms.cz

To address these challenges, rigorous sample cleanup procedures are often necessary to remove interfering compounds before GC-ECD analysis. This can involve techniques such as solid-phase extraction (SPE), gel permeation chromatography (GPC), or treatment with adsorbents like silica (B1680970) gel or alumina. Furthermore, the use of high-resolution mass spectrometry (HRMS) in conjunction with gas chromatography can provide greater selectivity and help to differentiate this compound from other co-eluting compounds, although GC-ECD remains a widely used and cost-effective technique for routine monitoring. researchgate.net The lack of commercially available analytical standards for all possible isomers of this compound also poses a significant obstacle to accurate quantification. nih.gov

Theoretical and Computational Investigations of Tetrachloropentane

Quantum Chemical Studies

No dedicated quantum chemical studies on tetrachloropentane were identified in the available scientific literature. Research employing methods like Density Functional Theory (DFT) to investigate this specific compound is not apparent.

Molecular Structure and Conformation Analysis (e.g., using DFT)

While the conformational analysis of simpler chlorinated alkanes has been a subject of study, specific research detailing the stable conformers, rotational barriers, and geometric parameters of any this compound isomer using DFT or other high-level computational methods is not available. Such an analysis would be crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Electronic Structure and Reactivity Descriptors

Detailed analyses of the electronic structure of this compound, including the distribution of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and the calculation of reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index), have not been published. These descriptors are vital for predicting the reactive behavior of the molecule.

Computational Elucidation of Reaction Mechanisms and Transition States

The scientific literature lacks computational studies on the reaction mechanisms involving this compound. Investigations into potential reaction pathways, such as nucleophilic substitution or elimination, and the characterization of the associated transition states and activation energies have not been reported.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR/Raman Spectra)

Although experimental spectroscopic data for some chlorinated compounds exist, computationally predicted spectra for this compound isomers are not available. Theoretical predictions are instrumental in interpreting experimental data and can provide insights into the vibrational modes and electronic transitions of the molecule.

Solvent Effects on Molecular Properties and Reactivity

There is no specific research on the computational modeling of solvent effects on the properties and reactivity of this compound. Studies using implicit or explicit solvent models to understand how different media influence the conformational equilibrium, electronic structure, and reaction energetics of this compound have not been found.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies specifically targeting this compound were found. MD simulations would be valuable for exploring the dynamic behavior of the molecule, its interactions in condensed phases, and for calculating various thermodynamic and transport properties.

Computational Modeling of Environmental Fate Parameters (e.g., logKow, Bioconcentration Factor, Vapor Pressure)

The environmental fate of a chemical, including its distribution and persistence in various environmental compartments like water, soil, and air, is governed by its physicochemical properties. chemsafetypro.com Computational models, particularly QSAR and QSPR, are instrumental in predicting these crucial parameters for chlorinated alkanes like this compound. epa.gov These models establish a mathematical relationship between the chemical structure of a molecule and its properties. epa.gov

The process involves calculating a set of numerical values, known as molecular descriptors, that encode specific structural features of the molecule. For a compound like this compound, these descriptors could include the number of chlorine atoms, molecular weight, molecular volume, and various topological indices that describe the branching and shape of the carbon skeleton. These descriptors are then used as input variables in a previously established statistical model to predict properties of interest.

Octanol-Water Partition Coefficient (logKow): This parameter is a critical measure of a chemical's hydrophobicity and is a key input for predicting bioaccumulation potential and soil/sediment adsorption. chemsafetypro.com QSAR models for logKow often use descriptors related to molecular size and polarity. For halogenated hydrocarbons, the number and position of chlorine atoms significantly influence the logKow value. nih.gov

Bioconcentration Factor (BCF): The BCF indicates the extent to which a chemical accumulates in an aquatic organism from the surrounding water. chemistryforsustainability.org It is strongly correlated with logKow; substances with high logKow values tend to have higher BCFs because they are more soluble in fatty tissues than in water. chemsafetypro.com Predictive models for BCF, therefore, heavily rely on calculated logKow values, often with correction factors for molecular size or structure that might hinder passage through biological membranes. chemistryforsustainability.orgepisuite.dev

Vapor Pressure: This property determines a chemical's tendency to volatilize from surfaces or water into the atmosphere. QSPR models predict vapor pressure based on descriptors related to boiling point, molecular weight, and intermolecular forces. For chlorinated alkanes, the degree of chlorination affects the vapor pressure, which is a crucial parameter for modeling air dispersion and long-range environmental transport.

Validated models, such as those within the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™, utilize these principles to provide screening-level predictions for chemicals where experimental data is unavailable. The table below presents predicted environmental fate parameters for 1,2,3,4-Tetrachloropentane, generated using such QSPR methodologies.

| Parameter | Predicted Value | Model/Method | Significance |

|---|---|---|---|

| logKow (Octanol-Water Partition Coefficient) | 3.45 | KOWWIN™ | Indicates a moderate potential for partitioning into fatty tissues and adsorbing to organic matter in soil and sediment. |

| Bioconcentration Factor (BCF) | 154.5 L/kg | BCFBAF™ | Suggests a moderate potential to accumulate in aquatic organisms. |

| Vapor Pressure | 0.198 mm Hg (at 25°C) | MPBPWIN™ | Indicates that the compound is semi-volatile and can partition between air and other environmental compartments. |

Application of Machine Learning and Artificial Neural Networks in Chemical Analysis and Prediction (e.g., Mass Spectra Classification)

In recent years, machine learning (ML) and artificial neural networks (ANNs) have become powerful tools in analytical chemistry, capable of discerning complex patterns in large datasets. These techniques are increasingly applied to the analysis of chlorinated hydrocarbons for tasks such as spectral classification, property prediction, and identifying unknown substances.

Mass spectrometry is a primary technique for identifying organic compounds. When a molecule like this compound is analyzed, the mass spectrometer produces a spectrum showing a pattern of fragments, each with a specific mass-to-charge ratio (m/z). This fragmentation pattern serves as a molecular fingerprint. However, isomers—molecules with the same chemical formula but different structures (e.g., 1,2,3,4-tetrachloropentane vs. 1,1,2,2-tetrachloropentane)—can produce very similar mass spectra, making unambiguous identification challenging.

This is where supervised machine learning models can be employed. A model, such as an artificial neural network, can be trained on a large library of known mass spectra from various chlorinated alkanes and other related compounds. The training process involves feeding the model the spectral data (intensities at each m/z value) and the corresponding known chemical identity. The network learns to associate specific fragmentation patterns, including subtle differences in fragment abundances, with specific structural features.

Once trained, the model can be used to classify a new, unknown mass spectrum. For instance, if a sample containing an unknown chlorinated pentane (B18724) is analyzed, the resulting spectrum can be fed into the ML model. The model would process the spectral features and predict the probability that the compound belongs to a specific class, such as "this compound." More advanced models might even distinguish between different isomers.

The table below conceptualizes how data from a mass spectrum of an unknown compound could be used as input for a trained classification model.

| Input Feature (from Mass Spectrum) | Example Value | Model Output (Classification Probability) |

|---|---|---|

| Intensity at m/z 179 (Molecular Ion Fragment) | High | This compound: 92% Trichloropentane: 5% Pentachloropentane: 2% Other: 1% |

| Intensity at m/z 143 (Fragment from loss of HCl) | Moderate | |

| Intensity at m/z 107 (Fragment from further loss of HCl) | Moderate-High | |

| Isotopic Pattern Ratio (Cl isotope signature) | Matches 4 Cl atoms |

This approach automates and enhances the accuracy of chemical identification, proving especially useful in environmental monitoring where samples may contain complex mixtures of unknown pollutants.

Industrial and Synthetic Utility of Tetrachloropentane in Chemical Manufacturing

Role as Key Intermediates in Organic Synthesis

Tetrachloropentanes are highly valued as intermediates in the synthesis of a variety of other chemical compounds. researchgate.netpsu.edu Their reactivity allows them to be transformed through various chemical reactions, making them versatile precursors in multi-step organic syntheses. psu.edu This utility is prominent in the manufacturing of pharmaceuticals and pesticides, where the tetrachloropentane structure serves as a foundational component that is modified to create more complex active molecules. researchgate.netpsu.edu

A specific example of its role as an intermediate is in the production of α-chloroglutaric acid. This acid is a known precursor for the synthesis of glutamic acid, an amino acid widely used as a condiment and food additive. tandfonline.com

Precursors for the Synthesis of Advanced Chemical Compounds (e.g., Fluorinated Hydrocarbons)

The chemical industry is increasingly focused on developing new classes of environmentally friendly halocarbons, particularly for applications like refrigerants. mdpi.com Chlorinated alkanes, including this compound isomers, serve as important precursors in the synthesis of these advanced compounds, such as hydrofluoroolefins (HFOs). researchgate.nettandfonline.com

Industrial processes that produce key chlorinated intermediates often yield a mixture of compounds. For instance, the reaction of ethylene (B1197577) with carbon tetrachloride to produce 1,1,1,3-tetrachloropropane, a critical feedstock, can also generate this compound and its isomers as related products. researchgate.nettandfonline.com These compounds can then be utilized in subsequent steps to synthesize fluorinated hydrocarbons. For example, the synthesis pathway for HFO-1234yf, a modern refrigerant with low global warming potential, involves intermediates derived from such chlorination processes. tandfonline.com

Applications as Solvents in Specialized Chemical Processes

Various isomers of this compound are employed as solvents in specialized industrial and synthetic processes. researchgate.netacs.org The presence of multiple chlorine atoms imparts a degree of polarity to the molecule, allowing it to effectively dissolve a range of organic compounds. theaic.org

The solubility characteristics of this compound make it suitable for specific applications. It exhibits good solubility in polar organic solvents like alcohols and ketones, while showing more limited solubility in nonpolar solvents such as hexane (B92381) or benzene. theaic.org This selective solvency is advantageous in chemical reactions where controlling the reaction medium is critical for yield and selectivity. theaic.orgtandfonline.com

Utility as Model Compounds in Polymer Chemistry Research (e.g., for Poly(Vinyl Chloride) Defects)

The thermal stability and long-term performance of polymers like poly(vinyl chloride) (PVC) are significantly influenced by the presence of structural defects in their molecular chains. psu.edutheaic.org Understanding these defects is crucial for improving polymer properties. Small chlorinated molecules that mimic these defect structures serve as invaluable model compounds for detailed spectroscopic analysis.

In this context, specific isomers of this compound have been synthesized and used to study defects in PVC. Researchers have synthesized and analyzed the meso and racemic isomers of 1,2,4,5-tetrachloropentane using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comtandfonline.com This research used 1,2,4,5-tetrachloropentane as a direct model for the 1,2-dichloroethyl end group, a specific type of structural defect in the PVC chain. tandfonline.comtandfonline.com By studying the NMR signatures of these model compounds, scientists can more accurately identify and quantify the corresponding defects in commercial PVC resins, leading to a better understanding of how these structures impact the polymer's thermal stability. tandfonline.comtandfonline.comtandfonline.com

Industrial Synthesis Optimization and Purity Control in Production Processes

The industrial-scale synthesis of chlorinated alkanes like this compound and its related compounds requires precise control over reaction conditions and purification processes to ensure high purity and yield. A common industrial method for producing related chlorinated hydrocarbons involves the reaction of ethylene with carbon tetrachloride. mdpi.comtandfonline.com

This process is typically conducted in the presence of a catalyst system, often consisting of a source of metallic iron and a promoter such as an organic phosphate (B84403) compound. tandfonline.com The reaction yields a mixture of products, including the target compound and various isomers like this compound. researchgate.nettandfonline.com Optimizing the process involves carefully managing parameters such as temperature, pressure, and the molar ratio of reactants.